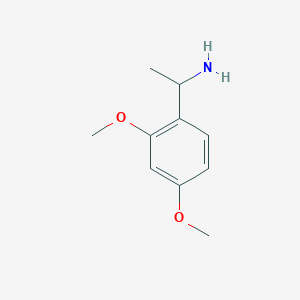

1-(2,4-Dimethoxyphenyl)ethanamine

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(2,4-dimethoxyphenyl)ethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO2/c1-7(11)9-5-4-8(12-2)6-10(9)13-3/h4-7H,11H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZDFPSLDFRVYEU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=C(C=C(C=C1)OC)OC)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations

Laboratory-Scale Synthesis of 1-(2,4-Dimethoxyphenyl)ethanamine

The synthesis of this compound is often achieved through reductive amination, a robust and widely used method in organic chemistry for the conversion of carbonyl compounds into amines. pearson.comwikipedia.org

Reductive amination transforms a carbonyl group, such as in a ketone or aldehyde, into an amine via an imine intermediate. wikipedia.org For the synthesis of this compound, the precursor is typically 2,4-dimethoxyacetophenone. The process involves the reaction of the ketone with an amine in the presence of a reducing agent. wikipedia.orgresearchgate.net This reaction is generally performed under neutral or weakly acidic conditions. wikipedia.org

The initial step is the nucleophilic attack of the amine on the carbonyl carbon of the acetophenone, forming a hemiaminal. This is followed by the reversible loss of a water molecule to yield an imine. wikipedia.org The imine intermediate is then reduced to the final amine product.

Common reducing agents for this transformation include sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3). masterorganicchemistry.com Sodium cyanoborohydride is particularly effective as it can selectively reduce the imine in the presence of the starting ketone. masterorganicchemistry.com

The primary precursor for the synthesis of this compound is 2,4-dimethoxyacetophenone. This can be synthesized by the methylation of acetovanillone (B370764) using dimethyl sulfate (B86663) and sodium carbonate. prepchem.com

For the reductive amination itself, a typical procedure involves reacting 4'-methoxyacetophenone (B371526) with ammonium (B1175870) acetate (B1210297) and sodium cyanoborohydride in methanol (B129727) at ambient temperature. prepchem.com After an extended reaction time, the mixture is worked up by acidification, extraction to remove unreacted ketone, and then basification to isolate the amine product. prepchem.com The crude product is often purified by column chromatography. prepchem.com

Alternative approaches to reductive amination include using heterogeneous copper catalysts, which can facilitate the reaction between a ketone and an amine in a one-pot process without the need for additional additives. researchgate.net

Table 1: Precursor Compounds and Reagents for Reductive Amination

| Compound/Reagent | Role |

| 2,4-Dimethoxyacetophenone | Ketone Precursor |

| Ammonium Acetate | Amine Source |

| Sodium Cyanoborohydride | Reducing Agent |

| Methanol | Solvent |

| Hydrochloric Acid | Acid for Workup |

| Sodium Hydroxide | Base for Workup |

| Dichloromethane | Extraction Solvent |

Enantioselective Synthesis and Chiral Resolution Strategies

Since this compound is a chiral molecule, possessing a stereocenter at the carbon bearing the amino group, methods to obtain enantiomerically pure forms are of significant interest. This can be achieved either by synthesizing a specific enantiomer directly (enantioselective synthesis) or by separating a racemic mixture (chiral resolution). wikipedia.org

Asymmetric reductive amination can be employed to synthesize a specific enantiomer of a chiral amine. wikipedia.org This approach involves using a chiral catalyst to control the stereochemical outcome of the reduction of the imine intermediate. wikipedia.org While research into biocatalysts like imine reductases is ongoing to improve selectivity in the synthesis of chiral amines, this remains a developing area. wikipedia.org

Chiral High-Performance Liquid Chromatography (HPLC) is a powerful analytical and preparative technique for separating enantiomers. ysu.am This method utilizes a chiral stationary phase that interacts differently with the two enantiomers, leading to their separation. ysu.am By passing a solution of the racemic mixture through the chiral column, one enantiomer will elute faster than the other, allowing for their collection as separate, enriched fractions. ysu.amunchainedlabs.com Any resulting salts from resolution attempts are systematically analyzed by chiral HPLC to determine the degree of chiral enrichment. onyxipca.com

A widely used and classical method for resolving a racemic amine is through the formation of diastereomeric salts. wikipedia.org This involves reacting the racemic amine with a single enantiomer of a chiral acid, known as a resolving agent. wikipedia.orgpsu.edu The resulting products are a pair of diastereomeric salts which, unlike enantiomers, have different physical properties, including solubility. wikipedia.org

This difference in solubility allows for their separation by fractional crystallization. wikipedia.org One of the diastereomeric salts will be less soluble in a particular solvent system and will crystallize out of the solution, while the more soluble diastereomer remains in the mother liquor. wikipedia.org After separation, the pure enantiomer of the amine can be recovered by treating the diastereomeric salt with a base to remove the chiral resolving agent. wikipedia.org

Common chiral resolving agents for amines include tartaric acid, mandelic acid, and camphorsulfonic acid. wikipedia.orgonyxipca.com The success of this method often depends on screening a variety of resolving agents and solvent systems to find the optimal conditions for separation. unchainedlabs.comonyxipca.com For instance, a screening process might involve testing different chiral amino alcohols and a range of solvents and solvent mixtures to identify the combination that provides the best resolution based on solubility differences. unchainedlabs.com

Table 2: Common Chiral Resolving Agents for Amines

| Resolving Agent | Type |

| (+)-Tartaric acid | Chiral Acid |

| (-)-Dibenzoyltartaric acid | Chiral Acid |

| (+)-Mandelic acid | Chiral Acid |

| (-)-Camphorsulfonic acid | Chiral Acid |

| (S)-(-)-1-Phenylethylamine | Chiral Amine (for resolving chiral acids) |

Chemoenzymatic Approaches for Non-Racemic Forms

The synthesis of single-enantiomer chiral amines is of paramount importance, and chemoenzymatic methods offer a powerful strategy to achieve high enantiopurity. These approaches leverage the high stereoselectivity of enzymes for kinetic resolution or asymmetric synthesis. While specific chemoenzymatic routes for non-racemic this compound are not extensively detailed in dedicated literature, the principles can be inferred from methodologies applied to analogous structures.

A common and effective technique is the lipase-catalyzed enantioselective acetylation of a racemic amine. nih.gov In this process, an enzyme, such as a lipase, selectively catalyzes the acylation of one enantiomer of the amine, leaving the other unreacted. This allows for the separation of the acylated and unacylated enantiomers. For example, the key step in the synthesis of certain bioactive tetrahydropyran (B127337) derivatives was a lipase-catalyzed enantioselective acetylation of a racemic alcohol, demonstrating the power of this approach to generate enantiomerically pure intermediates that can be converted to amines. nih.gov

Another established chemoenzymatic strategy involves the use of dioxygenase enzymes. Bacterial dioxygenases can catalyze the asymmetric dihydroxylation of aromatic compounds to produce enantiomerically pure cis-dihydrodiols. umich.edu These chiral intermediates are versatile precursors that can be chemically transformed into a variety of enantiopure compounds, including amines.

The NIS (NRPS-Independent Siderophore) synthetase family of enzymes, which catalyze amide bond formation, also highlights the potential of enzymatic routes. nih.gov These enzymes can iteratively couple substrates to build complex molecules, showcasing nature's ability to forge C-N bonds with high fidelity, a process that could be harnessed for chiral amine synthesis. nih.gov

Industrial-Scale Production Methodologies

The transition from laboratory-scale synthesis to industrial production requires robust, scalable, and efficient methodologies. Continuous-flow chemistry and advanced purification techniques are central to achieving these goals for compounds like this compound.

Continuous-Flow Reactor Implementations for Scalability

Continuous-flow chemistry has emerged as a superior alternative to traditional batch processing for the manufacture of fine chemicals and pharmaceuticals. nih.gov By conducting reactions in a continuously flowing stream through a reactor, this technology offers significant advantages, including enhanced heat and mass transfer, improved safety profiles for hazardous reactions, and greater consistency in product quality. nih.govrsc.org

The scalability of flow chemistry is one of its most significant attributes. Reaction parameters optimized on a small-scale microreactor system can often be directly translated to larger, production-scale systems, significantly reducing development time. rsc.org For the synthesis of an amine, key reactions such as amide formation, reductive amination, or cross-coupling reactions are frequently implemented in flow reactors. nih.gov For instance, a two-step continuous-flow strategy was successfully developed for the synthesis of complex heterocyclic scaffolds, demonstrating the technology's capacity for producing key pharmaceutical intermediates with high regioselectivity and improved safety. nih.gov

Modern flow synthesis platforms can be integrated with automated systems for real-time monitoring, data analysis, and process optimization. osti.gov These autonomous systems can intelligently vary reaction conditions to maximize yield and purity, accelerating the path to scalable and efficient production. osti.gov

Advanced Purification and Purity Enhancement Strategies

Achieving high purity is a critical final step in chemical manufacturing. For industrial-scale production, purification methods must be efficient and scalable. Standard laboratory techniques are often adapted for large-scale operations.

Key industrial purification techniques include:

Distillation: For volatile compounds, fractional distillation under reduced pressure is a common method to separate the desired product from solvents, unreacted starting materials, and byproducts. orgsyn.org

Crystallization: This is a powerful technique for purifying solid compounds. The crude product is dissolved in a suitable solvent system, and controlled changes in temperature or solvent composition induce the crystallization of the pure compound, leaving impurities in the solution.

Industrial-Scale Chromatography: While laboratory-scale purification often relies on silica (B1680970) gel column chromatography, industrial applications may employ techniques like flash chromatography or simulated moving bed (SMB) chromatography, especially for the separation of enantiomers.

Extraction and Washing: Liquid-liquid extraction is used to separate compounds based on their differential solubilities in two immiscible liquid phases, such as an organic solvent and an aqueous solution. orgsyn.org This is often used to remove inorganic salts and water-soluble impurities.

Centrifugation: For processes involving solid-liquid mixtures, continuous centrifugation can be a more time-efficient and scalable alternative to filtration for separating the desired product. nih.gov

Green Chemistry Principles in Amine Synthesis Relevant to this compound

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The principles of atom economy and the use of catalytic, rather than stoichiometric, reagents are particularly relevant to modern amine synthesis.

Decarboxylative Radical-Polar Crossover Methodologies

Decarboxylative cross-coupling has emerged as a powerful green strategy for forming carbon-nitrogen bonds. This method utilizes abundant and readily available carboxylic acids as starting materials. rsc.org The core principle involves the conversion of a carboxylic acid into a radical intermediate via photoredox catalysis, which then couples with a nitrogen-based nucleophile. rsc.orgnih.gov

This approach avoids the need for pre-functionalized starting materials, a common requirement in traditional cross-coupling reactions. A visible-light-mediated, redox-neutral decarboxylative radical-polar crossover process has been developed that can effectively synthesize a wide range of functionalized linear aliphatic primary amines in moderate to excellent yields. rsc.org The strength of this method is highlighted by its applicability in the late-stage functionalization of complex molecules. rsc.org

Table 1: Examples of Catalytic Systems for Decarboxylative C-N Coupling

| Catalyst System | Oxidant/Co-catalyst | Substrate Scope | Reference |

|---|---|---|---|

| Organic Photoredox Catalyst | Nickel Catalyst | Oxamic acids + (hetero)aryl halides | rsc.org |

| Ru(dtbbpy)₃₂ | Iodo(III) species | Benzylic carboxylic acids + N-nucleophiles | nih.gov |

This table is illustrative of the types of systems used in decarboxylative coupling and is not an exhaustive list.

Hydroaminoalkylation Reactions

Hydroaminoalkylation is a highly atom-economical reaction that involves the addition of an amine's α-C-H bond directly across an alkene or alkyne. acs.orgnih.gov This method forms a C-N and a C-C bond in a single step with 100% atom economy, as no atoms from the reactants are lost as byproducts. nih.gov This stands in stark contrast to many classical methods for amine synthesis which involve multiple steps and generate significant waste.

The reaction can be catalyzed by various systems, including early and late transition metals, as well as photoredox catalysts, each operating through distinct mechanistic pathways. acs.orgnih.gov This diversity allows for the reaction to be tailored to a wide range of amine and alkene substrates, including primary, secondary, and tertiary amines. acs.orgnih.gov For example, a cationic titanium catalyst has been shown to effectively catalyze the intermolecular hydroaminoalkylation of alkenes with various tertiary alkylamines at near room temperature with excellent regioselectivity. nih.gov

Advances in this field have led to improved catalyst robustness and greater control over regioselectivity, diastereoselectivity, and enantioselectivity, making hydroaminoalkylation a transformative and sustainable strategy for the synthesis of substituted amines. acs.orgnih.gov

Table 2: Features of Hydroaminoalkylation Reactions

| Catalyst Type | Key Advantages | Substrate Scope | Selectivity Control | Reference |

|---|---|---|---|---|

| Early Transition Metal (e.g., Ti-based) | High efficiency, excellent regioselectivity | Alkenes + Tertiary Amines | Branched products exclusively | nih.gov |

This table summarizes general features of hydroaminoalkylation and is not specific to the synthesis of this compound.

Microwave-Assisted and Solvent-Free Synthetic Routes

The pursuit of greener and more efficient chemical processes has led to the exploration of microwave-assisted and solvent-free synthetic methods. Microwave-assisted organic synthesis, in particular, has gained traction for its ability to promote clean, reproducible, and high-yielding reactions under mild conditions. nih.gov This is evident from the numerous papers and reviews on the topic. nih.gov Microwave irradiation has been successfully employed to accelerate various metal-catalyzed processes, including the Heck, Suzuki, Sonogashira, and Negishi couplings. nih.gov

In the context of compounds structurally related to this compound, microwave-assisted synthesis has proven advantageous. For instance, the synthesis of 2,4-diaminopyrimidine-based antibiotics utilized a microwave-assisted Heck reaction in the final step, involving highly functionalized substrates. nih.gov This method was superior to conventional heating, requiring less solvent and catalyst while providing higher coupling yields and reduced side-product formation. nih.gov Specifically, the reaction of 2,4-diamino-5-(5-iodo-3,4-dimethoxy-benzyl)pyrimidine with various enones under microwave irradiation (400 W, 150°C) in DMF for 60–80 minutes resulted in significantly improved yields compared to the 10-37% yields obtained through conventional methods. nih.gov

Furthermore, solvent-free microwave-assisted synthesis has been effectively used to prepare 2,5-dimethoxyphenylaminotriazines. amazonaws.com This approach aligns with green chemistry principles by eliminating the need for solvents, which are often hazardous and contribute to chemical waste. rsc.org The reaction of 6-chloro-2,4-bis-(2-pyrazol-1-ylphenyl)-1,3,5-triazine-2,4,6-triamine with 2,4-dimethoxybenzylamine (B23717) under microwave irradiation (50 W, 150°C) for 5 minutes without a solvent demonstrates a rapid and efficient synthesis. researchgate.net

Chemical Reactivity and Derivatization of this compound

The chemical reactivity of this compound is centered around its primary amine functionality, which readily participates in a variety of chemical transformations, including N-alkylation, acylation, and reductive amination. These reactions allow for the facile introduction of diverse functional groups, leading to a wide array of derivatives with potential applications in medicinal chemistry and materials science.

N-Alkylation Reactions and Product Characterization

N-alkylation, or reductive amination, is a cornerstone of amine synthesis and modification. organic-chemistry.org This reaction involves the condensation of an amine with a carbonyl compound (aldehyde or ketone) to form an imine, which is then reduced to the corresponding alkylated amine. researchgate.net A broad range of substrates, including aliphatic and aromatic aldehydes and ketones, can be used. researchgate.net The process is often facilitated by reducing agents like sodium borohydride (B1222165) or through catalytic transfer hydrogenation. organic-chemistry.orgresearchgate.net For less reactive substrates, additives such as molecular sieves or Lewis acids can be employed. researchgate.net

Acylation Reactions for Amide Formation

Acylation of amines to form amides is a fundamental transformation in organic synthesis. A series of acyl derivatives of the related 2-(3,4-dimethoxyphenyl)ethylamine have been synthesized and studied. nih.gov For instance, the reaction with various acylating agents led to the formation of N-acylated products. nih.gov The synthesis of amide-functionalized 1,2,4-triazol-5-amines involved a regioselective acylation with benzoyl chloride or 4-fluorobenzoyl chloride, yielding a series of acylated aminotriazoles. nih.gov

Reductive Amination in the Context of Nucleophilic Reactions

Reductive amination is a powerful method for C-N bond formation and is widely used in the synthesis of pharmaceuticals. nih.gov It provides an operationally simple and versatile approach for converting ketones and aldehydes into amines. researchgate.netnih.gov The reaction can be performed under various conditions, including heterogeneous systems in THF and solvent-free conditions at room temperature using sodium borohydride in the presence of silica phosphoric acid. researchgate.net A comparative study on the reductive amination of a 5-(4-formyl-3,5-dimethoxyphenoxy)valeric acid linker demonstrated its applicability to a broad range of primary amines. nih.govresearchgate.net

A one-pot transfer hydrogenation reductive amination of aldehydes and ketones with amines has been developed using iridium complexes as catalysts and formic acid as the hydrogen source in an aqueous solution, offering an environmentally friendly methodology. researchgate.net This method has been shown to produce a wide range of functionalized amines in excellent yields (approximately 80-95%). researchgate.net

Cyclocondensation Reactions Utilizing the Compound as a Catalyst or Reagent

Cyclocondensation reactions are crucial for the synthesis of various heterocyclic compounds. nih.govbeilstein-journals.org These reactions often involve the reaction of a 1,3-dielectrophile with a 1,3-dinucleophile to form a new ring system. nih.govbeilstein-journals.org For example, the reaction between β-enaminodiketones and aromatic amidines can lead to the formation of various polyazaheterocycles. nih.govbeilstein-journals.org In some cases, the amine functionality can act as a nucleophile in these cyclization reactions. The condensation of 2-(4-chlorophenyl)-1-(2,4-dihydroxyphenyl)ethanone (B94177) with N,N-dimethylformamide dimethyl acetal (B89532) leads to the formation of an isoflavone (B191592) through heterocyclization. researchgate.net The resulting enamino ketone can then react with various binucleophiles to produce diaryl-substituted isoxazoles, pyrazoles, and aminopyrimidines. researchgate.net

Role as a Chiral Auxiliary in Organic Synthesis

Chiral auxiliaries are stereogenic groups temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a reaction. wikipedia.orgsigmaaldrich.com After the desired stereoselective transformation, the auxiliary can typically be removed and recovered for reuse. sigmaaldrich.com This strategy is widely employed in the asymmetric synthesis of enantiomerically pure compounds, which is crucial for many pharmaceutical and natural products. wikipedia.orgsigmaaldrich.com

Several classes of compounds, including oxazolidinones, pseudoephedrine, and certain phenylethylamines, have been successfully used as chiral auxiliaries. wikipedia.org For instance, (S)-(-)-1-(4-methoxyphenyl)ethylamine is a known chiral resolving agent and chiral auxiliary. google.com The choice of a chiral auxiliary is critical for achieving high diastereoselectivity in reactions such as alkylations, aldol (B89426) reactions, and Diels-Alder reactions. wikipedia.org For example, 1-(2,4,6-triisopropylphenyl)ethylamine has been demonstrated to be an excellent chiral auxiliary for nitrones in samarium(II) iodide-mediated reductive coupling with α,β-unsaturated esters, affording γ-N-hydroxyamino esters in high yields and diastereomeric purity. nih.gov The incorporation of a chiral Evans' oxazolidinone auxiliary has been shown to override the inherent facial selectivity of the Diels-Alder reaction in the synthesis of the trans-decalin framework of anthracimycin. rsc.org

Applications in Multicomponent Reactions (e.g., Ugi Reaction for Peptidomimetics)

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single step to form a product that incorporates the majority of the atoms from the starting materials. The Ugi four-component reaction (Ugi-4CR) is a prominent MCR that involves an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce α-acetamido carboxamides. wikipedia.org This reaction is particularly significant in the synthesis of peptidomimetics, which are compounds that mimic the structure and function of peptides. wikipedia.orgsciforum.net

The amine component is a crucial determinant of the final product's structure in the Ugi reaction. This compound can be employed as the amine source, introducing the 2,4-dimethoxyphenyl ethyl group into the resulting peptidomimetic scaffold. The general mechanism involves the initial formation of an imine from the amine and the aldehyde, which then reacts with the isocyanide and the carboxylic acid in a series of steps to yield the final α-amido amide product. wikipedia.org The use of this compound in this context allows for the generation of diverse libraries of peptide-peptoid hybrid structures. rsc.org

The reaction conditions for Ugi reactions are typically mild, often proceeding at room temperature in polar aprotic solvents like methanol or dimethylformamide (DMF). wikipedia.orgnih.gov The efficiency of the reaction can be influenced by the concentration of the reactants and the choice of solvent. wikipedia.orgnih.gov

Table 1: Representative Ugi Reaction Components

| Aldehyde | Amine | Carboxylic Acid | Isocyanide |

| Benzaldehyde | This compound | Acetic Acid | tert-Butyl isocyanide |

| Isobutyraldehyde | This compound | Benzoic Acid | Cyclohexyl isocyanide |

| Formaldehyde | This compound | Propionic Acid | Benzyl isocyanide |

This table presents a hypothetical set of reactants for an Ugi reaction involving this compound to illustrate the versatility of the reaction.

Stereocontrol in 1,3-Dipolar Cycloaddition Reactions and Spiro Compound Synthesis

1,3-Dipolar cycloaddition is a powerful ring-forming reaction between a 1,3-dipole and a dipolarophile, leading to the synthesis of five-membered heterocycles. wikipedia.orgyoutube.com The stereochemical outcome of these reactions is of significant interest, and chiral auxiliaries or catalysts are often employed to achieve stereocontrol. wikipedia.orgnih.gov While direct participation of this compound in controlling stereochemistry in these reactions is not extensively documented in the provided results, the broader context of stereocontrolled cycloadditions is relevant. For instance, in the synthesis of spiro compounds, which feature two rings connected by a single atom, controlling the three-dimensional arrangement of substituents is crucial. nih.govijacskros.com

Spiro compounds can be synthesized through various methodologies, including multicomponent domino reactions. nih.gov The synthesis of spiro[imidazolidine-pyrazoline]-2,4-dione derivatives, for example, can be achieved through a two-step process involving a Knoevenagel condensation followed by a cycloaddition reaction. ijacskros.com The stereochemistry of the final spirocyclic product is determined during the cycloaddition step.

Table 2: Examples of 1,3-Dipoles and Dipolarophiles

| 1,3-Dipole | Dipolarophile | Resulting Heterocycle |

| Azide | Alkyne | Triazole youtube.com |

| Nitrile Oxide | Alkyne | Isoxazole youtube.com |

| Nitrone | Alkene | Isoxazolidine |

| Carbonyl Ylide | Alkene | Dihydrofuran |

This table provides general examples of 1,3-dipolar cycloaddition reactions.

Precursor in the Synthesis of Tetrahydroisoquinoline Derivatives

This compound serves as a key precursor in the synthesis of 1,2,3,4-tetrahydroisoquinoline (B50084) (THIQ) derivatives. THIQs are a significant class of heterocyclic compounds found in many natural products and pharmaceuticals. rsc.orgmdpi.com The most common method for synthesizing the THIQ core is the Pictet-Spengler condensation. rsc.orgresearchgate.net This reaction involves the condensation of a β-phenylethylamine with an aldehyde or ketone, followed by an acid-catalyzed cyclization.

Specifically, derivatives of this compound can undergo Pictet-Spengler reactions to yield substituted THIQs. For instance, 2-(3,4-dimethoxyphenyl)ethylamine, a closely related compound, is frequently used in the synthesis of THIQ alkaloids like laudanosine (B1674548) and xylopinine. rsc.org The reaction typically proceeds by forming an intermediate iminium ion, which then undergoes electrophilic attack on the electron-rich aromatic ring to form the new six-membered ring. researchgate.net

Another important synthetic route to THIQs is the Bischler-Napieralski reaction, which involves the cyclization of an N-acyl-β-phenylethylamine using a dehydrating agent like phosphorus oxychloride, followed by reduction of the resulting dihydroisoquinoline. rsc.org

Table 3: Key Reactions in Tetrahydroisoquinoline Synthesis

| Reaction Name | Starting Materials | Key Intermediate |

| Pictet-Spengler Condensation | β-Phenylethylamine, Aldehyde/Ketone | Iminium ion researchgate.net |

| Bischler-Napieralski Reaction | N-Acyl-β-phenylethylamine | Dihydroisoquinoline |

| Pomeranz–Fritsch–Bobbitt Reaction | Benzylamine, Glyoxal hemiacetal | Aminoacetal mdpi.com |

Participation in the Formation of Triazole Derivatives

1,2,4-Triazoles are a class of five-membered heterocyclic compounds containing three nitrogen atoms that exhibit a wide range of biological activities. chemmethod.comnih.gov The synthesis of 1,2,4-triazole (B32235) derivatives can be achieved through various synthetic routes. tubitak.gov.trorganic-chemistry.org While the direct use of this compound in the formation of the triazole ring itself is not explicitly detailed, it can be incorporated as a substituent on a molecule that subsequently undergoes cyclization to form a triazole.

For example, a common method for synthesizing 1,2,4-triazoles involves the reaction of hydrazines or their derivatives with compounds containing a carbon-nitrogen triple bond or by the cyclization of thiosemicarbazide (B42300) derivatives. tubitak.gov.tr A primary amine like this compound could be used to synthesize an intermediate which is then converted to a hydrazine (B178648) or thiosemicarbazide derivative. This derivative can then undergo cyclization to form the desired 1,2,4-triazole with the 1-(2,4-dimethoxyphenyl)ethyl moiety attached.

Spectroscopic and Structural Characterization Techniques

Mass Spectrometry (MS) for Molecular Confirmation and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental formula of 1-(2,4-Dimethoxyphenyl)ethanamine, which is C₁₀H₁₅NO₂. The calculated exact mass of the protonated molecule [M+H]⁺ is a key piece of data for its unambiguous identification. The high accuracy of HRMS helps to distinguish between compounds with the same nominal mass but different elemental compositions.

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. nih.gov This technique is particularly useful for separating and identifying isomers of this compound, such as the 2,5-dimethoxy and 3,4-dimethoxy positional isomers. nih.gov While these isomers may have very similar mass spectra, their different boiling points and interactions with the GC column often allow for their separation based on retention time. nih.gov

The electron ionization (EI) mass spectrum of this compound is expected to show a characteristic fragmentation pattern. The primary fragmentation pathway for phenethylamines involves cleavage of the bond beta to the aromatic ring, leading to the formation of a stable benzylic cation. For this compound, the major fragment would likely be the 2,4-dimethoxybenzyl cation. Other significant fragments may arise from the loss of the amino group or subsequent fragmentations of the aromatic ring.

Expected Key Fragments in the Mass Spectrum of this compound

| m/z | Proposed Fragment Ion |

| 181 | Molecular Ion [M]⁺ |

| 166 | [M - CH₃]⁺ |

| 151 | [M - CH₂NH₂]⁺ (2,4-dimethoxybenzyl cation) |

Note: The relative intensities of these fragments can provide further structural information.

X-ray Crystallography for Absolute Configuration and Three-Dimensional Structure Determination

Single-Crystal X-ray Diffraction Applications

Single-crystal X-ray diffraction is a powerful analytical method used to determine the precise arrangement of atoms within a crystal. In the study of derivatives of this compound, this technique has been instrumental. For instance, the crystal structure of a related compound, 1-(2,4-dimethylphenyl)-2-(4-trimethylsilyl-1H-1,2,3-triazol-1-yl)ethanone, was determined using a Bruker SMART APEX CCD diffractometer. nih.gov Data collection was performed at a low temperature of 100 K to minimize thermal vibrations, and a multi-scan absorption correction was applied to the raw intensity data. nih.gov This process involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern to build a three-dimensional model of the electron density, from which the atomic positions can be inferred. The structure was solved using direct methods and refined by full-matrix least squares on F². nih.govscispace.com

The application of single-crystal X-ray diffraction provides crucial information for understanding the intermolecular interactions that govern the packing of molecules in the crystal lattice, such as hydrogen bonding and π-π stacking interactions. nih.gov

Analysis of Derived Crystal Structures and Bond Parameters

The data obtained from single-crystal X-ray diffraction allows for a detailed analysis of the crystal structure and its associated bond lengths and angles. In the case of 1-(2,4-dimethylphenyl)-2-(4-trimethylsilyl-1H-1,2,3-triazol-1-yl)ethanone, the asymmetric unit was found to contain two molecules with similar conformations. nih.gov

Key structural features, such as the planarity of ring systems and the dihedral angles between different molecular planes, are determined with high precision. For example, the dihedral angles between the 1,2,3-triazole and 2,4-dimethylbenzene rings were found to be 27.0 (3)° and 19.5 (3)°. nih.gov The analysis also reveals the nature of intermolecular forces, such as weak C—H⋯O and C—H⋯N hydrogen bonds, which link the molecules into chains. nih.gov These chains are further cross-linked by C—H⋯π interactions, creating a complex three-dimensional network. nih.gov

Table 1: Crystal Data and Structure Refinement for a Derivative of this compound

| Parameter | Value |

| Empirical formula | C₁₅H₂₁N₃OSi |

| Formula weight | 287.44 |

| Temperature | 100(2) K |

| Wavelength | 0.71073 Å |

| Crystal system | Triclinic |

| Space group | P-1 |

| Unit cell dimensions | a = 5.961(3) Åb = 13.374(7) Åc = 20.349(11) Åα = 79.034(10)°β = 84.831(10)°γ = 85.123(10)° |

| Volume | 1582.5(15) ų |

| Z | 4 |

| Density (calculated) | 1.206 Mg/m³ |

| Absorption coefficient | 0.150 mm⁻¹ |

| F(000) | 616 |

| Crystal size | 0.18 x 0.15 x 0.12 mm |

| Theta range for data collection | 1.63 to 27.10° |

| Index ranges | -7<=h<=7, -17<=k<=16, -25<=l<=25 |

| Reflections collected | 9496 |

| Independent reflections | 6652 [R(int) = 0.0660] |

| Completeness to theta = 27.10° | 99.8 % |

| Absorption correction | Semi-empirical from equivalents |

| Max. and min. transmission | 0.977 and 0.974 |

| Refinement method | Full-matrix least-squares on F² |

| Data / restraints / parameters | 6652 / 0 / 371 |

| Goodness-of-fit on F² | 1.031 |

| Final R indices [I>2sigma(I)] | R1 = 0.0921, wR2 = 0.2372 |

| R indices (all data) | R1 = 0.1843, wR2 = 0.2682 |

| Largest diff. peak and hole | 0.591 and -0.665 e.Å⁻³ |

Data derived from a study on a related compound, 1-(2,4-dimethylphenyl)-2-(4-trimethylsilyl-1H-1,2,3-triazol-1-yl)ethanone. nih.gov

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, particularly Fourier-Transform Infrared (FT-IR) spectroscopy, is a cornerstone technique for identifying the functional groups present in a molecule.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The resulting spectrum provides a unique "fingerprint" of the molecule, with specific absorption bands corresponding to different functional groups. For derivatives of this compound, FT-IR spectra are typically recorded in the range of 4000–400 cm⁻¹. nih.gov

The analysis of the FT-IR spectrum of a related compound, 1,2-diaminopropane, shows characteristic peaks for the N-H stretching vibrations of the amine group around 3380 and 3300 cm⁻¹. researchgate.net The C-H stretching vibrations of methyl and methylene (B1212753) groups are observed in the region of 2949-2870 cm⁻¹. researchgate.net In more complex structures, the presence of other functional groups, such as carbonyls and aromatic rings, will give rise to distinct absorption bands that can be assigned based on established correlation tables and theoretical calculations. nih.gov The combination of experimental FT-IR data with computational methods, such as Density Functional Theory (DFT), can provide a more detailed assignment of the vibrational modes. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. By measuring the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, one can identify the presence of chromophores, which are the parts of a molecule that absorb light.

For aromatic compounds like this compound, UV-Vis spectra typically show absorption bands corresponding to π → π* transitions within the benzene (B151609) ring. The presence of substituents on the ring, such as the methoxy (B1213986) and ethanamine groups, can shift the position and intensity of these absorption bands. For instance, the UV-Vis spectrum of a similar compound, 1-(4-methoxyphenyl)-3-(4-propyloxyphenyl)-2-propen-1-one, exhibits a maximum absorption at 342 nm, which is attributed to n → π* and π → π* transitions. researchgate.net The absorption spectrum of the parent compound is generally recorded in a suitable solvent, and the resulting data provides insights into the electronic structure and conjugation within the molecule.

Advanced Analytical Methodologies for Compound Assessment

Chromatographic Techniques for Purity and Impurity Profiling

Chromatographic methods are fundamental in separating 1-(2,4-Dimethoxyphenyl)ethanamine from any accompanying impurities, thereby enabling accurate purity assessment and the characterization of its impurity profile.

High-Performance Liquid Chromatography (HPLC) with UV Detection

High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) detection is a powerful tool for the quantitative analysis of this compound. This technique offers high resolution and sensitivity for separating the target compound from structurally similar impurities.

Method development for the analysis of phenethylamines often involves a reversed-phase C18 column. nih.gov The mobile phase composition, typically a mixture of an organic solvent like methanol (B129727) or acetonitrile (B52724) and an aqueous buffer, is optimized to achieve efficient separation. nih.govnih.gov For instance, a mobile phase consisting of methanol and a phosphate (B84403) buffer can be employed, with the pH adjusted to ensure optimal peak shape and retention. nih.gov UV detection is commonly set at a wavelength where the analyte exhibits maximum absorbance, which for many phenethylamine (B48288) derivatives is in the range of 215-310 nm. nih.govnih.gov

The validation of an HPLC-UV method is critical to ensure its reliability. Key validation parameters include linearity, precision, accuracy, and the limits of detection (LOD) and quantification (LOQ). nih.govnih.gov Linearity is established by analyzing a series of standard solutions of known concentrations and demonstrating a proportional relationship between concentration and detector response. who.int Precision is assessed through intra- and inter-day analyses, with the relative standard deviation (RSD) of the results serving as a measure of variability. nih.gov Accuracy is determined by recovery studies, where a known amount of the standard is added to a sample matrix and the percentage recovered is calculated. nih.gov The LOD and LOQ represent the lowest concentration of the analyte that can be reliably detected and quantified, respectively. nih.gov

For impurity profiling, HPLC-UV can effectively separate and quantify related substances. The identification of these impurities can be further confirmed by coupling the HPLC system to a mass spectrometer (LC-MS). rsc.org

Table 1: Illustrative HPLC-UV Method Parameters for Phenethylamine Analysis

| Parameter | Condition |

| Column | Reversed-phase C18, 250 x 4.6 mm, 5 µm |

| Mobile Phase | Methanol: 0.05 M Phosphate Buffer (pH 4.0) (30:70, v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 215 nm |

| Column Temperature | 30 °C |

This table presents a generalized set of HPLC conditions and is for illustrative purposes only. Specific parameters for this compound would require method development and validation.

Thin Layer Chromatography (TLC) and High-Performance Thin Layer Chromatography (HPTLC)

Thin Layer Chromatography (TLC) is a versatile and rapid technique for the qualitative analysis and purity screening of this compound. sigmaaldrich.comchemistryhall.com It is particularly useful for monitoring the progress of chemical reactions and for preliminary identification of compounds. chemistryhall.comrsc.org In TLC, a sample is spotted onto a plate coated with a stationary phase, such as silica (B1680970) gel, and developed in a chamber containing a suitable mobile phase. rsc.org The separation is based on the differential partitioning of the compounds between the stationary and mobile phases, resulting in different migration distances (Rf values). chemcoplus.co.jp

For the analysis of phenethylamines, a common stationary phase is silica gel 60 F254. rsc.org The mobile phase is typically a mixture of a non-polar solvent (e.g., toluene (B28343) or hexane) and a more polar solvent (e.g., ethyl acetate (B1210297) or methanol) to achieve the desired separation. nih.gov Visualization of the separated spots can be achieved under UV light (at 254 nm and 366 nm) or by spraying with a visualizing agent, such as ninhydrin (B49086) or Dragendorff's reagent, which reacts with the amine functional group to produce colored spots. rsc.orgnih.gov

High-Performance Thin Layer Chromatography (HPTLC) is an advanced form of TLC that offers higher resolution, sensitivity, and reproducibility. mdpi.com HPTLC plates have a smaller particle size and a more uniform layer thickness, leading to improved separation efficiency. Densitometric scanning of HPTLC plates allows for the quantitative determination of the separated compounds. nih.govmdpi.com This makes HPTLC suitable for the simultaneous quantification of multiple components in a sample. nih.gov

Table 2: Example TLC System for Phenethylamine Analysis

| Parameter | Description |

| Stationary Phase | Silica gel 60 F254 TLC plate |

| Mobile Phase | Toluene:Ethyl Acetate:Formic Acid (7:3:0.5, v/v/v) |

| Visualization | UV light (254 nm) and/or Ninhydrin spray reagent |

| Rf Value | Dependent on the specific compound and solvent system |

This table provides a representative TLC system. The optimal mobile phase for this compound would need to be determined experimentally.

Capillary Electrophoresis (CE) for Compound Separation

Capillary Electrophoresis (CE) is a high-efficiency separation technique that separates ions based on their electrophoretic mobility in an applied electric field. sciex.comlibretexts.org It is an attractive alternative to HPLC for the analysis of charged species like this compound, offering advantages such as short analysis times, high resolution, and minimal sample and reagent consumption. sciex.comnih.gov

For the analysis of basic compounds like phenethylamines, the BGE is typically an acidic buffer, which ensures that the analytes are protonated and carry a positive charge. Detection is often performed using a UV detector integrated into the CE instrument. libretexts.org CE has been successfully applied to the separation of various phenethylamine derivatives. nih.gov

Thermoanalytical Techniques for Material Stability

Thermoanalytical techniques are employed to study the physical and chemical properties of materials as a function of temperature. These methods are essential for determining the thermal stability and decomposition profile of this compound.

Thermogravimetric Analysis (TGA) for Decomposition Studies

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated at a controlled rate in a specific atmosphere (e.g., nitrogen or air). ekb.eg This technique provides valuable information about the thermal stability, decomposition temperatures, and the composition of the material. researchgate.net

A typical TGA experiment involves placing a small amount of the sample in a crucible, which is then heated in a furnace. The weight of the sample is continuously monitored, and the resulting data is plotted as a TGA curve (mass versus temperature). The derivative of the TGA curve, known as the DTG curve, shows the rate of mass loss and helps to identify the temperatures at which the most significant decomposition events occur. researchgate.net

For a compound like this compound, TGA can determine the onset temperature of decomposition, which is a key indicator of its thermal stability. The TGA curve may show one or more distinct weight loss steps, corresponding to different decomposition stages. pkheartjournal.com Analysis of the weight loss at each step can provide insights into the nature of the decomposition products. researchgate.net

Table 3: Hypothetical TGA Data for a Phenethylamine Compound

| Temperature Range (°C) | Weight Loss (%) | Interpretation |

| 150 - 250 | 5% | Loss of volatile impurities or solvent |

| 250 - 400 | 60% | Major decomposition of the molecule |

| > 400 | 35% | Further decomposition of residue |

This table is a simplified representation of potential TGA results. The actual decomposition profile of this compound would be determined experimentally.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. It provides a direct measure of the percentage of carbon (C), hydrogen (H), nitrogen (N), and other elements present in the sample. This information is crucial for confirming the empirical and molecular formula of this compound.

The most common method for elemental analysis is combustion analysis. In this technique, a small, precisely weighed amount of the sample is combusted at a high temperature in a stream of oxygen. The combustion products, such as carbon dioxide (CO2), water (H2O), and nitrogen gas (N2), are then separated and quantified by various detection methods.

The experimentally determined percentages of each element are then compared with the theoretical values calculated from the proposed chemical formula (C10H15NO2 for this compound). nih.gov A close agreement between the experimental and theoretical values provides strong evidence for the compound's identity and purity.

Table 4: Theoretical Elemental Composition of this compound (C10H15NO2)

| Element | Symbol | Atomic Weight | Number of Atoms | Total Weight | Percentage (%) |

| Carbon | C | 12.01 | 10 | 120.10 | 66.27 |

| Hydrogen | H | 1.01 | 15 | 15.15 | 8.36 |

| Nitrogen | N | 14.01 | 1 | 14.01 | 7.73 |

| Oxygen | O | 16.00 | 2 | 32.00 | 17.68 |

| Total | 181.26 | 100.00 |

The values in this table are calculated based on the molecular formula of this compound.

Spectroscopic Methods for Impurity Characterization

The identification and quantification of impurities are critical aspects of pharmaceutical development and manufacturing. Spectroscopic methods offer powerful tools for the characterization of impurities, providing detailed information about the molecular structure and composition of these unwanted substances. Among the various spectroscopic techniques, Raman spectroscopy has emerged as a particularly valuable method for analyzing impurities in active pharmaceutical ingredients (APIs) and formulated drug products.

Raman Spectroscopy in Analytical Contexts

Raman spectroscopy is a non-destructive analytical technique that provides detailed chemical and structural information about a sample by probing its vibrational modes. europeanpharmaceuticalreview.com When monochromatic light from a laser interacts with a molecule, most of the light is scattered at the same frequency as the incident light (Rayleigh scattering). However, a small fraction of the light is scattered at a different frequency (Raman scattering), and this frequency shift corresponds to the vibrational energy levels of the molecule. The resulting Raman spectrum consists of a series of peaks, with the position and intensity of each peak corresponding to a specific molecular vibration. This "molecular fingerprint" allows for the identification and characterization of chemical compounds. europeanpharmaceuticalreview.com

In the context of pharmaceutical analysis, Raman spectroscopy offers several advantages for impurity characterization. It is a rapid, non-destructive technique that requires minimal sample preparation and can be used to analyze samples in various forms, including solids, liquids, and slurries. europeanpharmaceuticalreview.com Furthermore, Raman spectroscopy is relatively insensitive to water, making it well-suited for the analysis of aqueous solutions and hydrated samples. The ability to use fiber optic probes allows for in-situ and real-time monitoring of chemical processes, which can be invaluable for identifying and controlling the formation of impurities during manufacturing. europeanpharmaceuticalreview.com

The specificity of Raman spectroscopy allows for the differentiation of even closely related molecules. For example, it can distinguish between different polymorphic forms of a drug substance, which may have different physical properties and bioavailability. sfu.caamericanpharmaceuticalreview.com This is crucial as an undesired polymorph can be considered an impurity. Studies have shown that Raman spectroscopy can be used for the quantitative analysis of polymorphic impurities with high sensitivity. sfu.ca

Illustrative Application of Raman Spectroscopy for Impurity Detection:

While specific research on this compound is not extensively available in public literature, the principles of Raman spectroscopy for impurity characterization can be illustrated through established methodologies applied to other pharmaceutical compounds. For instance, in the analysis of a highly polymorphic API, Raman spectroscopy was successfully employed to detect low levels of different crystal forms within the drug product. americanpharmaceuticalreview.com This was achieved by identifying unique Raman peaks for each polymorph, allowing for their detection and quantification.

The following table illustrates how characteristic Raman peaks could be used to identify potential impurities in a hypothetical analysis of this compound. The wavenumbers are representative of typical functional group vibrations and are for illustrative purposes only.

| Potential Impurity | Key Functional Group | Characteristic Raman Peak (cm⁻¹) (Illustrative) |

| 2,4-Dimethoxybenzaldehyde | Aldehyde C=O stretch | 1680 - 1715 |

| 2,4-Dimethoxybenzoic acid | Carboxylic acid C=O stretch | 1630 - 1680 |

| Unreacted starting materials | Specific vibrational modes | Varies depending on the material |

| By-products from synthesis | Specific vibrational modes | Varies depending on the by-product |

Advanced Raman Techniques for Enhanced Impurity Analysis:

To overcome challenges such as weak Raman signals or fluorescence interference from the sample or impurities, various advanced Raman techniques have been developed. sfu.ca Surface-Enhanced Raman Scattering (SERS) is one such technique that can dramatically enhance the Raman signal of molecules adsorbed onto or in close proximity to a nanostructured metal surface. This enhancement allows for the detection of trace-level impurities that would be undetectable by conventional Raman spectroscopy.

Handheld Raman spectrometers have also become increasingly common, offering the ability to perform rapid, on-the-spot analysis of raw materials and finished products, thereby helping to prevent the introduction of impurities into the manufacturing process. ljmu.ac.uk

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations for Molecular Properties

Quantum chemical calculations, particularly Density Functional Theory (DFT), have become indispensable tools for investigating the intricacies of molecular structure and properties.

Density Functional Theory (DFT) for Molecular Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For molecules like 1-(2,4-Dimethoxyphenyl)ethanamine, DFT is employed to determine the most stable three-dimensional arrangement of its atoms, known as molecular geometry optimization. This process finds the lowest energy conformation of the molecule, which is crucial for understanding its chemical reactivity and biological activity.

Studies on related phenethylamine (B48288) structures have utilized DFT methods, such as B3LYP and PBE0, to optimize molecular geometries. mdpi.com These calculations have been shown to accurately reproduce experimental crystallographic data, confirming the reliability of this theoretical approach. mdpi.com The optimized geometry provides foundational information for further analysis of the molecule's electronic properties.

The electronic structure, which describes the arrangement and energies of electrons within the molecule, is also elucidated through DFT calculations. This includes the distribution of electron density, which is fundamental to how the molecule interacts with other molecules and its environment.

Prediction of Spectroscopic Parameters (e.g., Chemical Shift Values)

A significant application of quantum chemical calculations is the prediction of spectroscopic parameters. For instance, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated with a high degree of accuracy using methods like the Gauge-Including Atomic Orbital (GIAO) method within the DFT framework. epstem.netdntb.gov.ua

These theoretical predictions are invaluable for interpreting experimental NMR spectra, aiding in the structural confirmation of newly synthesized compounds. By comparing the calculated chemical shifts with experimental values, researchers can validate the proposed molecular structure. For example, in studies of similar compounds, a strong linear correlation between theoretical and experimental NMR data has been observed, demonstrating the predictive power of these computational methods. epstem.netopenaccesspub.org

Analysis of Electronic Properties (e.g., Electrophilicity Index)

DFT calculations also allow for the determination of various global and local electronic properties that describe a molecule's reactivity. The electrophilicity index (ω) is one such global descriptor, which quantifies the ability of a molecule to accept electrons. mdpi.com This parameter is derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com

A higher electrophilicity index suggests a greater propensity for the molecule to act as an electrophile in chemical reactions. The analysis of these electronic properties provides a quantitative basis for understanding and predicting the chemical behavior of this compound. mdpi.com Other related descriptors that can be calculated include chemical hardness (η), softness (S), and electronegativity (χ). mdpi.com

Molecular Modeling and Simulation

Beyond static quantum chemical calculations, molecular modeling and simulation techniques offer a dynamic view of chemical systems, providing insights into their conformational flexibility and behavior over time.

Conformational Analysis and Energy Landscapes

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For a flexible molecule like this compound, understanding its conformational preferences is crucial as different conformers can have different biological activities.

Computational methods can be used to perform a systematic search for all possible low-energy conformations. mdpi.com This process generates a potential energy surface, or energy landscape, which maps the energy of the molecule as a function of its geometry. The minima on this landscape correspond to stable conformers. Studies on analogous phenethylamines have shown that even small structural modifications can significantly alter the conformational landscape and, consequently, the biological activity. nih.gov

Molecular Dynamics Simulations for Dynamic Behavior of Chemical Systems

Molecular dynamics (MD) simulations provide a powerful tool to study the time-dependent behavior of a molecular system. nih.gov By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can track the trajectory of each particle over time, offering a detailed view of molecular motions and interactions. nih.govdntb.gov.ua

For this compound, MD simulations could be used to investigate its dynamic behavior in different environments, such as in solution or interacting with a biological target like a receptor or enzyme. nih.govdntb.gov.ua These simulations can reveal how the molecule adapts its conformation, how it interacts with solvent molecules, and the nature of its binding to a target protein. rsc.orgrsc.org Enhanced sampling techniques in MD, such as metadynamics, can further be employed to explore complex processes like ligand binding and unbinding, providing a more complete understanding of the molecule's dynamic properties. rsc.org

Intermolecular Interaction Studies in Chemical Systems

Computational chemistry provides a powerful lens through which the intricate dance of molecules can be observed and understood. For this compound, theoretical investigations illuminate the nature of its interactions with other chemical species, which is fundamental to its behavior in various chemical environments.

Hydrogen bonds are a critical type of dipole-dipole interaction that significantly influences the properties of chemical compounds. libretexts.org In this compound, the primary amine group (-NH₂) is a key participant in hydrogen bonding, capable of acting as both a hydrogen bond donor and acceptor. nih.gov The two methoxy (B1213986) groups (-OCH₃) on the phenyl ring primarily function as hydrogen bond acceptors. researchgate.net

Theoretical studies, often employing Density Functional Theory (DFT), can predict the geometry and strength of these interactions. researchgate.netmdpi.com For instance, in a non-biological solvent, the amine group of this compound can form hydrogen bonds with solvent molecules. Similarly, it can form dimers or larger clusters with other molecules of itself, where the amine group of one molecule interacts with a methoxy group or the aromatic ring of another. nih.gov The strength of these bonds depends on the specific atoms involved and their geometric arrangement. rsc.org

Computational models can elucidate these patterns by calculating parameters like bond distances and angles, providing a detailed picture of the intermolecular landscape. nih.gov Studies on similar dimethoxybenzene derivatives show that methoxy groups are strong hydrogen bond acceptors, which stabilizes crystal structures through a network of hydrogen bonds. researchgate.net The presence of the amine group, which is positively ionizable, further enhances its ability to donate hydrogen bonds. nih.gov

| Functional Group | Role | Potential Interaction Partners |

|---|---|---|

| Primary Amine (-NH₂) | Donor & Acceptor | Oxygen/Nitrogen atoms in solvents, other amine groups, methoxy groups |

| Methoxy Groups (-OCH₃) | Acceptor | Hydrogen atoms from solvents, amine groups |

| Phenyl Ring (π-system) | Acceptor (weak) | Hydrogen atoms from solvents, amine groups |

Beyond hydrogen bonding, this compound can engage in stronger ionic interactions, particularly when the amine group is protonated. In an acidic environment, the amine group readily accepts a proton to form a positively charged ammonium (B1175870) cation (-NH₃⁺). This cation can then form strong electrostatic interactions with anions or electron-rich regions of other molecules.

A significant type of ionic interaction for this compound is the cation-π interaction. capes.gov.br Here, the positively charged ammonium group can interact favorably with the electron-rich face of an aromatic ring in another molecule. The dimethoxyphenyl ring of this compound itself can also participate in cation-π interactions, attracting cations to its surface.

Computational methods are invaluable for quantifying the strength of these interactions by calculating binding energies. Binding energy represents the energy released when two molecules interact to form a complex; a higher binding energy indicates a more stable complex. For example, docking simulations, a form of computational modeling, can predict the binding affinity (related to binding energy) of molecules like phenethylamine derivatives to target sites. nih.gov These simulations use scoring functions to estimate the strength of interactions, including ionic and hydrophobic contributions. nih.govnih.gov

| Interaction Type | Calculated Binding Affinity (kcal/mol) | Interacting Residues/Groups |

|---|---|---|

| Weak Interactions (van der Waals) | -5.0 to -7.0 | Phenylalanine, Leucine |

| Hydrogen Bonding | -3.0 to -5.0 | Water molecules, Aspartate |

| Cation-π Interaction | -7.0 to -10.0 | Phenylalanine, Tyrosine |

Note: The values in this table are illustrative and based on general findings for phenethylamine derivatives in similar systems. nih.govcapes.gov.br Actual values for this compound would require specific calculations.

Computational Design and Evaluation for Chemical Applications

The predictive power of computational chemistry is not limited to understanding existing interactions; it is also a cornerstone of modern materials design and chemical discovery.

Molecularly Imprinted Polymers (MIPs) are synthetic materials designed to have high selectivity for a specific target molecule, much like a lock and key. mdpi.comnih.gov Computational modeling has become an indispensable tool in the rational design of MIPs, significantly reducing the time and cost associated with experimental screening of polymer components. researchgate.netmdpi.com

The process of computationally designing a MIP for this compound would involve several steps:

Template-Monomer Interaction Screening: A virtual library of functional monomers is screened to identify those that form the most stable complex with the template molecule (this compound). This is typically done by calculating the binding energy of the template-monomer pair using methods like DFT. mdpi.com The monomer that exhibits the strongest and most specific interactions (e.g., hydrogen bonds, ionic interactions) is selected.

Solvent Selection: The effect of the solvent (porogen) on the template-monomer complex is simulated. An ideal solvent should not disrupt the crucial interactions between the template and the functional monomer. mdpi.com

Cross-linker and Ratio Optimization: The type and amount of cross-linking monomer are optimized to ensure the formation of a rigid polymer matrix that preserves the shape of the binding cavity after the template is removed. biolscigroup.us

Selectivity Prediction: The designed MIP's selectivity is computationally tested by simulating the binding of the template versus other structurally similar molecules. This helps to predict the MIP's performance in real-world applications, such as separating this compound from a mixture.

This computational approach allows for the rapid "dialing-in" of a high-performance MIP composition before any laboratory synthesis is undertaken. researchgate.net

| Step | Computational Method | Objective | Example Output |

|---|---|---|---|

| 1. Monomer Selection | DFT (Binding Energy Calculation) | Identify monomer with highest affinity for the template. | Binding Energy (kcal/mol) |

| 2. Solvent Analysis | Molecular Dynamics | Ensure stability of template-monomer complex in solution. | Radial Distribution Functions |

| 3. Polymer Simulation | Molecular Dynamics | Simulate the polymerization process and cavity formation. | Polymer morphology and cavity size distribution |

Computational screening, also known as virtual screening or in silico screening, is a method for searching large libraries of chemical structures to identify those with desired properties. While specific large-scale screening studies focusing on this compound as a lead for catalyst development are not widely published, the principles of this approach are broadly applicable. nih.govrsc.org

A computational screening campaign could utilize this compound in several ways:

As a Scaffold: The core structure of this compound could be used as a starting point. Virtual libraries can be generated by computationally adding different functional groups to this scaffold. These virtual compounds can then be "docked" into the active site of a target enzyme or receptor to predict their binding affinity. nih.gov This is a common strategy in drug discovery.

As a Ligand for Catalyst Design: In the field of catalysis, phenethylamine derivatives can serve as ligands that coordinate with a metal center to form a catalyst. Computational methods like DFT can be used to predict the properties of such catalysts, including their stability and reactivity. weizmann.ac.il A screening study might evaluate a library of ligands, including this compound, to identify the best candidate for a specific chemical transformation.

These computational approaches accelerate the discovery of new molecules with specific functions, guiding experimental work and making the process more efficient. nih.gov

Applications of 1 2,4 Dimethoxyphenyl Ethanamine in Chemical Sciences and Materials Development

Role in the Synthesis of Specialty Organic Polymers

The bifunctional nature of 1-(2,4-Dimethoxyphenyl)ethanamine, possessing a reactive primary amine and a tailorable aromatic ring, positions it as a valuable monomeric unit for the construction of specialty polymers. The primary amine group can readily participate in polycondensation reactions with difunctional carboxylic acids or their derivatives (like diacyl chlorides) to form polyamides.

The general reaction for polyamide synthesis involves the formation of an amide bond between the amine group of the monomer and the carboxyl group of a co-monomer. This process can be repeated to build long polymer chains. While specific research focusing exclusively on polymers derived from this compound is not extensively detailed in publicly available literature, the use of aromatic amines in creating high-performance polymers is a well-established field. nih.govresearchgate.netscielo.brresearchgate.netnih.gov

The incorporation of the 2,4-dimethoxyphenyl group into a polymer backbone is expected to impart specific properties:

Thermal Stability: The rigid aromatic ring can contribute to a higher glass transition temperature (Tg) and enhanced thermal stability of the resulting polymer.

Solubility: The methoxy (B1213986) groups can improve the solubility of the polymer in organic solvents, which is often a challenge for rigid aromatic polyamides.

Chirality: As a chiral monomer, it can be used to synthesize optically active polymers. These materials are of interest for applications in chiral chromatography (as stationary phases), asymmetric catalysis, and advanced optics.

Table 1: Potential Polymerization Reactions

| Polymer Type | Co-monomer | Linkage Formed | Potential Polymer Properties |

|---|---|---|---|

| Polyamide | Dicarboxylic Acid (e.g., Terephthalic acid) | Amide (-CO-NH-) | High thermal stability, chirality |

Development of Novel Ligands for Metal Complexes and Coordination Chemistry

The nitrogen atom in the primary amine group of this compound possesses a lone pair of electrons, making it an effective Lewis base capable of coordinating to metal centers. This allows it to function as a ligand in the formation of metal complexes. The development of chiral ligands is a cornerstone of modern coordination chemistry, particularly for applications in catalysis.

While specific complexes utilizing this compound are specialized, the principles of its coordination are well-understood. It can act as a monodentate ligand, binding to a metal through its nitrogen atom. More complex ligands can be synthesized from this amine, incorporating other donor atoms to create bidentate or polydentate ligands, which form more stable chelate complexes with metals like palladium, platinum, rhodium, and ruthenium. nih.govnih.gov

The key advantages of using a chiral ligand derived from this amine include:

Asymmetric Environment: The chiral center creates a stereochemically defined pocket around the metal ion.

Electronic Tuning: The electron-donating methoxy groups on the phenyl ring can influence the electronic properties of the metal center, modulating its reactivity.

Table 2: Potential Coordination Complexes and Applications

| Metal Center | Potential Ligand Type | Coordination Mode | Potential Application |

|---|---|---|---|

| Palladium (Pd) | Monodentate Amine | Pd-N | Cross-coupling reactions |

| Rhodium (Rh) | Chiral Schiff Base (derived from the amine) | N, O or N, N Chelation | Asymmetric hydrogenation |

Catalytic Applications in Specific Organic Transformations

One of the most significant applications for chiral amines like this compound is in asymmetric catalysis, where a small amount of a chiral molecule is used to generate large quantities of an enantiomerically pure product. It can function both as a chiral resolving agent and as a chiral auxiliary. tcichemicals.com

As a Chiral Resolving Agent: A racemic mixture of a chiral acid can be reacted with enantiomerically pure this compound. This acid-base reaction forms a pair of diastereomeric salts. Since diastereomers have different physical properties, they can be separated by methods like fractional crystallization. Once separated, the pure enantiomer of the acid can be recovered by removing the amine.

As a Chiral Auxiliary: A chiral auxiliary is a molecule that is temporarily incorporated into a substrate to direct the stereoselectivity of a subsequent reaction. tcichemicals.com For example, the amine can be reacted with a prochiral ketone to form a chiral imine. The bulky 2,4-dimethoxyphenyl group will sterically hinder one face of the imine, forcing an incoming nucleophile to attack from the less hindered face. This results in the formation of one stereoisomer in preference to the other. After the reaction, the auxiliary can be hydrolyzed and removed, yielding an enantiomerically enriched product.

This strategy is fundamental to the asymmetric synthesis of many pharmaceuticals and complex organic molecules.

Intermediate in the Synthesis of Advanced Chemical Intermediates

With its combination of functional groups, this compound serves as a valuable chiral building block for the synthesis of more complex molecules, particularly heterocyclic compounds and pharmaceutical intermediates. nih.gov

The primary amine is a versatile functional group that can participate in a wide array of chemical transformations:

Amide and Sulfonamide Formation: Reaction with acyl chlorides or sulfonyl chlorides provides access to a vast range of chiral amides and sulfonamides.

Multicomponent Reactions (MCRs): MCRs are powerful reactions where three or more reactants combine in a single step to form a complex product. nih.gov Amines are common components in well-known MCRs like the Ugi and Passerini reactions, which are used to rapidly build molecular diversity and synthesize libraries of compounds for drug discovery. mdpi.combeilstein-journals.orgresearchgate.net

Synthesis of Heterocycles: The amine can be a key starting material for building nitrogen-containing heterocyclic rings, such as imidazoles or pyrimidines, which are common scaffolds in medicinal chemistry.

The inherent chirality of this compound is carried through these synthetic steps, allowing for the construction of enantiomerically pure target molecules without the need for late-stage resolution.

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 1-(2,4-Dimethoxyphenyl)ethanamine in laboratory settings?

- Methodological Guidance :

- Use NIOSH-approved safety goggles and face shields to prevent ocular exposure .

- Wear nitrile or chemical-resistant gloves, and follow proper glove removal techniques to avoid skin contact. Dispose of contaminated gloves according to hazardous waste regulations .

- Employ full-body chemical-resistant suits in high-exposure scenarios (e.g., bulk handling) .

- Use P95 respirators for particulate protection or OV/AG/P99 respirators for organic vapor mitigation, adhering to NIOSH/CEN standards .

- Segregate waste and avoid drainage contamination; collaborate with certified waste management services for disposal .

Q. How can researchers ensure the stability of this compound during storage?

- Methodological Guidance :

- Store at 2–8°C in airtight, light-protected containers under inert gas (e.g., argon) to prevent degradation .

- Monitor for discoloration or precipitate formation as indicators of instability. Conduct periodic purity checks via HPLC or TLC .

- Avoid exposure to moisture or oxidizing agents, as incompatibility data are limited .

Q. What analytical techniques are suitable for confirming the purity and structural identity of this compound?

- Methodological Guidance :

- Purity : Use reverse-phase HPLC with UV detection (λ ≈ 254 nm) and compare retention times against certified standards .

- Structural Confirmation : Perform -NMR (e.g., δ 6.4–7.2 ppm for aromatic protons) and -NMR to verify methoxy and ethanamine moieties .

- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion [M+H] at m/z 167.21 (CHNO) .

Advanced Research Questions

Q. How do structural modifications at the methoxy positions influence the physicochemical properties of this compound derivatives?

- Methodological Guidance :

- Substituent Effects : Synthesize analogs (e.g., 3,5-dimethoxy or ethoxy variants) and compare logP (octanol-water partition coefficient) via shake-flask methods to assess hydrophobicity changes .

- Solubility : Use dynamic light scattering (DLS) to measure aqueous solubility of derivatives; correlate with methoxy group positioning .

- Thermal Stability : Conduct differential scanning calorimetry (DSC) to evaluate melting points and decomposition thresholds (e.g., derivatives with bulky substituents may show reduced thermal stability) .

Q. What strategies can resolve contradictions in reported biological activities of this compound analogs?

- Methodological Guidance :

- Reproducibility Studies : Replicate assays under standardized conditions (e.g., pH 7.4 buffer, 37°C) to isolate environmental variables .

- Isomer Analysis : Use chiral HPLC to detect stereochemical impurities (e.g., unintended enantiomers in synthesis) that may skew activity data .

- Dose-Response Curves : Perform IC or EC determinations across multiple cell lines to validate specificity .

Q. What environmental considerations apply to the disposal of this compound-containing waste?

- Methodological Guidance :

- Biodegradability : Conduct OECD 301F tests to assess microbial degradation rates in aqueous systems .

- Ecotoxicology : Use Daphnia magna or algal growth inhibition assays to evaluate acute aquatic toxicity .

- Waste Treatment : Neutralize acidic/basic residues before incineration at EPA-approved facilities to prevent hazardous byproducts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products